diphenylmethanone N-(8-quinolinyl)hydrazone

Description

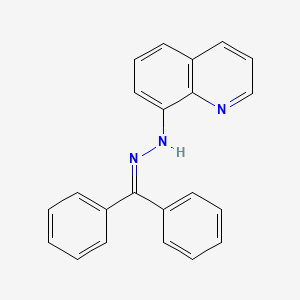

Diphenylmethanone N-(8-quinolinyl)hydrazone, also known as benzophenone hydrazone (CAS 5350-57-2), is a hydrazone derivative with the molecular formula C₁₃H₁₂N₂ and a molecular weight of 196.25 g/mol . Its structure consists of two phenyl groups bonded to a ketone moiety, which forms a hydrazone linkage with an 8-quinolinyl substituent.

This compound is synthesized via condensation reactions between benzophenone hydrazone and 8-quinolinyl derivatives. Its applications span coordination chemistry, nonlinear optics, and antimicrobial research, owing to its ability to stabilize radicals and chelate metal ions .

Structure

3D Structure

Properties

IUPAC Name |

N-(benzhydrylideneamino)quinolin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3/c1-3-9-17(10-4-1)21(18-11-5-2-6-12-18)25-24-20-15-7-13-19-14-8-16-23-22(19)20/h1-16,24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEOHDFZEUNZEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenylmethanone N-(8-quinolinyl)hydrazone typically involves the reaction of diphenylmethanone (benzophenone) with 8-quinolylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds through the formation of a hydrazone linkage between the carbonyl group of diphenylmethanone and the hydrazine group of 8-quinolylhydrazine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethanone N-(8-quinolinyl)hydrazone can undergo various chemical reactions, including:

Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.

Reduction: Reduction of the hydrazone group can yield hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Hydrazine derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism of action of diphenylmethanone N-(8-quinolinyl)hydrazone, particularly in its role as an EGFR inhibitor, involves binding to the active site of the receptor. This binding inhibits the receptor’s activity, which is crucial for the proliferation and survival of cancer cells. The compound’s hydrazone group plays a key role in this interaction, facilitating the formation of stable complexes with the receptor .

Comparison with Similar Compounds

Comparison with Similar Hydrazone Derivatives

Structural and Functional Group Variations

Hydrazones exhibit diverse biological and chemical properties depending on substituents. Key comparisons include:

Key Insights :

- Aromatic vs. Aliphatic Substituents: The 8-quinolinyl group in diphenylmethanone hydrazone enables stronger π-π interactions compared to aliphatic tert-butoxycarbonyl groups in AHL derivatives .

- Antioxidant Activity: Diphenylmethanone hydrazone’s radical stabilization is comparable to p-substituted salicylaldehyde phenylhydrazones (e.g., compound 3a), which show DPPH• scavenging activity similar to BHA/BHT . However, naringin-derived hydrazone 2a exhibits superior antioxidant activity (IC₅₀ = 3.7 µg/mL) due to glycoside-enhanced electron donation .

Antioxidant and Metal Chelation

- Diphenylmethanone hydrazone: Moderate radical scavenger (comparable to BHA/BHT) but excels in ferrous ion chelation, critical for inhibiting Fenton reactions .

- AHL derivatives: Lower antioxidant activity but modified for bacterial quorum sensing disruption (e.g., Pseudomonas aeruginosa) .

- Naringin-derived 2a: Dual antioxidant (IC₅₀ = 3.7 µg/mL) and antibacterial (MIC = 62.5 µg/mL) properties, outperforming diphenylmethanone hydrazone in both domains .

Coordination Chemistry

- Diphenylmethanone hydrazone: Forms stable Co(II) complexes via the hydrazone N and quinoline N atoms, useful in catalysis and materials science .

- Aroylhydrazones (H2L1–H2L4) : Exhibit stronger Co(II) binding due to electron-withdrawing nitrobenzoyl groups, enhancing antibacterial activity in complexes .

Physical and Spectroscopic Properties

- Crystal Packing: Diphenylmethanone hydrazone derivatives exhibit C–H⋯F interactions in trifluoromethyl-substituted analogs, enhancing thermal stability . In contrast, salicylaldehyde phenylhydrazones rely on intramolecular hydrogen bonding for stability .

- Solubility: AHL-modified hydrazones (e.g., C03) show improved aqueous solubility due to polar tert-butoxycarbonyl groups, unlike lipophilic diphenylmethanone derivatives .

Biological Activity

Diphenylmethanone N-(8-quinolinyl)hydrazone is a compound belonging to the class of hydrazones, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 252.28 g/mol

The compound features a hydrazone functional group (-N=N-) linked to a quinoline moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Hydrazones, including this compound, exhibit significant antimicrobial properties. A recent study indicated that derivatives of quinoline hydrazones possess notable antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

The presence of electron-donating and withdrawing groups in the structure enhances the interaction with microbial targets, leading to increased efficacy against resistant strains .

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC (µM) |

|---|---|

| HepG2 (Liver Cancer) | >100 |

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

The compound's mechanism involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .

Anti-inflammatory Activity

Research indicates that this compound may also possess anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in macrophage cultures.

Case Study: Inhibition of Cytokine Production

In a study assessing the anti-inflammatory potential, this compound was tested in lipopolysaccharide (LPS)-stimulated macrophages:

- Results : The compound significantly reduced levels of TNF-alpha and IL-6 by approximately 50% at a concentration of 20 µM, indicating its potential as an anti-inflammatory agent .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) : It can induce oxidative stress in cancer cells, leading to apoptosis.

- Cytokine Modulation : The reduction of inflammatory cytokines suggests a modulation of immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.